An In-depth Technical Guide to 1-Bromo-3-(dichloromethyl)-5-fluorobenzene: Properties, Reactivity, and Synthetic Potential
An In-depth Technical Guide to 1-Bromo-3-(dichloromethyl)-5-fluorobenzene: Properties, Reactivity, and Synthetic Potential
Foreword: Navigating the Landscape of a Niche Reagent
In the vast repository of chemical intermediates available to the modern researcher, some compounds are well-charted territories, while others remain frontiers with limited published data. 1-Bromo-3-(dichloromethyl)-5-fluorobenzene (CAS No. 1000339-58-1) falls into the latter category. As a highly functionalized aromatic building block, its potential in the synthesis of novel pharmaceuticals and complex organic materials is significant. However, a conspicuous absence of comprehensive experimental data in peer-reviewed literature necessitates a different approach to its technical evaluation.
This guide is structured to provide not just the known information but also a predictive analysis grounded in established principles of physical organic chemistry. By examining its constituent functional groups and drawing parallels with well-characterized structural analogues, we can construct a robust profile of its expected properties and chemical behavior. This document is designed for the practicing researcher, offering insights that bridge the gap between catalog data and practical application, thereby enabling more strategic experimental design.
Core Physicochemical & Structural Properties
Direct experimental data for 1-Bromo-3-(dichloromethyl)-5-fluorobenzene is sparse. The information available is primarily from commercial suppliers. This section presents the confirmed data and offers expert predictions for key physical properties based on structurally related compounds.
Structural and Molecular Data
The molecule's structure combines three distinct functional groups on a benzene ring: a bromine atom, a fluorine atom, and a dichloromethyl group, arranged in a 1,3,5-substitution pattern.
| Property | Value | Source |
| CAS Number | 1000339-58-1 | Commercial Suppliers |
| Molecular Formula | C₇H₄BrCl₂F | Commercial Suppliers |
| Molecular Weight | 257.92 g/mol | Commercial Suppliers |
| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | Inference |
| Boiling Point | Predicted: >220 °C | Inference[1][2] |
| Melting Point | Predicted: <30 °C | Inference[2] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate); Insoluble in water. | Inference[2] |
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Rationale for Predictions: The predicted boiling point is extrapolated from analogues like 1-bromo-3,5-difluorobenzene (b.p. 140 °C) and 1-bromo-3,5-dichlorobenzene (b.p. 214 °C), with the heavier dichloromethyl group expected to significantly increase the boiling point.[1][2] The melting point is predicted to be low, as the asymmetry of the molecule may disrupt efficient crystal lattice packing.
Visualization of Molecular Structure
Caption: A logical two-step synthetic workflow.
Proposed Synthesis Protocol
No direct synthesis for 1-Bromo-3-(dichloromethyl)-5-fluorobenzene is published. However, a plausible route can be designed based on standard organic transformations, starting from a more common precursor like 3-bromo-5-fluorotoluene.
Hypothetical Synthesis: Radical Chlorination of 3-Bromo-5-fluorotoluene
This protocol is based on the well-established free-radical halogenation of benzylic C-H bonds. [3]The reaction proceeds via a radical chain mechanism initiated by UV light or a radical initiator.
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Objective: To synthesize 1-Bromo-3-(dichloromethyl)-5-fluorobenzene from 3-bromo-5-fluorotoluene.
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Materials:
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3-Bromo-5-fluorotoluene
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Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)
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Radical initiator (e.g., AIBN or benzoyl peroxide)
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Anhydrous non-polar solvent (e.g., carbon tetrachloride or benzene)
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Inert gas (Nitrogen or Argon)
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Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromo-5-fluorotoluene (1.0 eq) and anhydrous carbon tetrachloride.
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Initiation: Add a catalytic amount of AIBN (0.05 eq).
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Chlorination: Slowly add sulfuryl chloride (2.2 eq) to the solution at room temperature. Causality Note: Using a chlorinating agent like SO₂Cl₂ under radical initiation selectively targets the benzylic methyl group over aromatic C-H bonds. A slight excess is used to drive the reaction towards dichlorination.
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Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp (or maintain reflux for thermal initiation). Monitor the reaction progress by GC-MS or ¹H NMR, observing the disappearance of the methyl signal and the appearance of signals for the -CH₂Cl and -CHCl₂ groups.
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Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench any remaining SO₂Cl₂ by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of mono-, di-, and trichlorinated products. Purify via fractional distillation under vacuum or by column chromatography to isolate the desired 1-Bromo-3-(dichloromethyl)-5-fluorobenzene.
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Safety and Handling
No specific MSDS is available for this compound. However, based on its structure and analogous compounds, the following precautions are essential:
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Hazard Profile: Expected to be a skin, eye, and respiratory tract irritant. Halogenated aromatic compounds should be handled with care as they can be toxic. [4][5]* Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed under an inert atmosphere.
Conclusion
1-Bromo-3-(dichloromethyl)-5-fluorobenzene is a chemical intermediate of high synthetic potential, particularly for applications in medicinal chemistry and materials science. Its value is derived from the orthogonal reactivity of its aryl bromide and dichloromethyl functionalities. While the lack of extensive published data presents a challenge, a solid understanding of fundamental organic chemistry allows for reliable prediction of its properties and reactivity. This guide provides a framework for researchers to confidently incorporate this versatile building block into their synthetic programs, enabling the exploration of new chemical space and the development of novel molecular entities.
References
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Quora. How to arrange these compounds from most reactive toward electrophilic aromatic substitution. (2021-04-02). [Link]
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Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
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Chemguide. Multiple substitution in the methylbenzene and chlorine reaction. [Link]
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Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. (2023-01-22). [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of 1-Bromo-3,5-dimethoxybenzene in Pharmaceutical Inhibitor Synthesis. [Link]
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PubChem. 1-Bromo-3-chloro-5-fluorobenzene. [Link]
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Sonal Plasrub Industries Pvt. Ltd. 1-Bromo-3,5-Dichlorobenzene. [Link]
Sources
- 1. 1-Bromo-3,5-difluorobenzene 98 461-96-1 [sigmaaldrich.com]
- 2. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 1-Bromo-3-(bromomethyl)-5-fluorobenzene | C7H5Br2F | CID 23509619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
